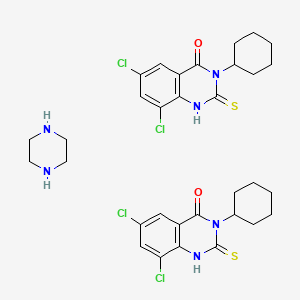
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thiohydantoins. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative .
Industrial Production Methods
This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a TDP1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This enhances the cytotoxic effects of DNA-damaging agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.
5-Benzylidene-3-methyl-2-thioxothiazolidin-4-one: Differing by the presence of a methyl group instead of an ethyl group.
Uniqueness
5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16)/b10-8- |
InChI Key |
YFUFMPFKHXGNHN-NTMALXAHSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


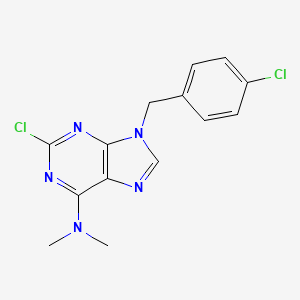

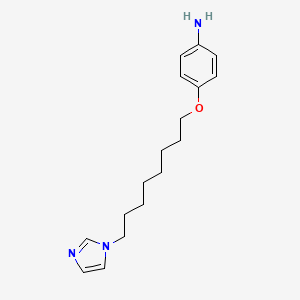
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
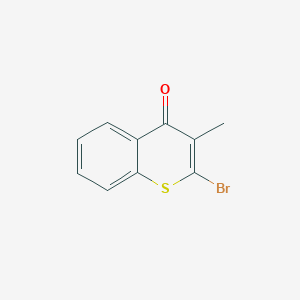
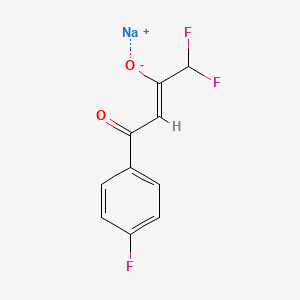
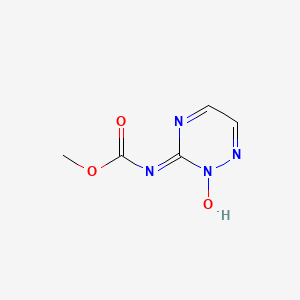
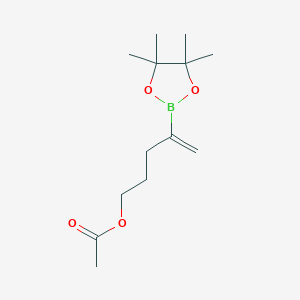

![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
